![molecular formula C6H9NO B14237972 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane CAS No. 220826-69-7](/img/structure/B14237972.png)
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. Additionally, in industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms within its structure allows it to participate in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane can be compared with other similar compounds, such as 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride and 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its distinct tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system .
Properties
CAS No. |
220826-69-7 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-oxa-8-azatricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C6H9NO/c1-3-4(7-3)2-6-5(1)8-6/h3-7H,1-2H2 |
InChI Key |
QTIGVXMHLWHEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(N2)CC3C1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


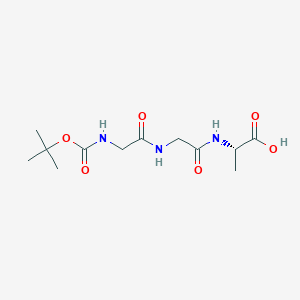
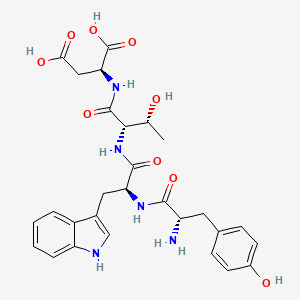
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
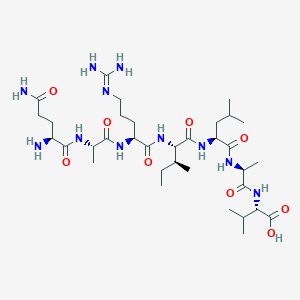
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
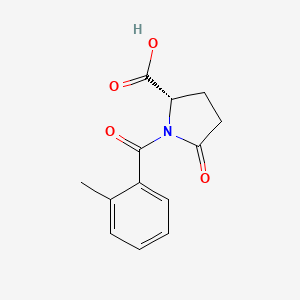
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

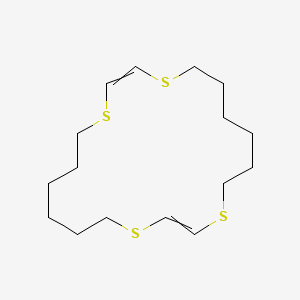
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
